molecular formula C17H19N3O2S B2535877 2-[6-(4-Methoxyphenyl)pyridazin-3-ylthio]-1-pyrrolidinylethan-1-one CAS No. 626222-88-6

2-[6-(4-Methoxyphenyl)pyridazin-3-ylthio]-1-pyrrolidinylethan-1-one

Cat. No. B2535877
CAS RN: 626222-88-6
M. Wt: 329.42
InChI Key: SHYHUOPYAYZHQP-UHFFFAOYSA-N
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Description

The compound “2-[6-(4-Methoxyphenyl)pyridazin-3-ylthio]-1-pyrrolidinylethan-1-one” is a derivative of pyridazin-3(2H)-one . Pyridazin-3(2H)-one derivatives have attracted the attention of medicinal chemists due to their diverse pharmacological activities . They are known for their antihypertensive, platelet aggregation inhibitory, cardiotonic activities, and some are also well known for their pronounced analgesic, anti-inflammatory, antinociceptive, and antiulcer activities .


Synthesis Analysis

The pyridazin-3(2H)-one skeleton was first prepared by E. Fischer by cyclizing the phenylhydrazone of levulinic acid followed by oxidation in the presence of PCl5 . The most common synthesis consists of the reaction of hydrazine or aryl hydrazines either with mixtures of ketones and esters, or with 1,4-dicarbonyl compounds .


Molecular Structure Analysis

The molecular structure of this compound includes a pyridazin-3(2H)-one ring, which is a versatile pharmacophore in medicinal chemistry . It also contains a 4-methoxyphenyl group, which is a common substituent in many pharmacologically active compounds .


Chemical Reactions Analysis

Pyridazin-3(2H)-one derivatives can be easily functionalized at various ring positions, making them an attractive synthetic building block for designing and synthesis of new drugs . The introduction of a 6-substituted-phenyl group on the 4,5-dihydro-3(2H)-pyridazinone skeleton has been shown to enhance the cardiovascular effects of this ring system .

Scientific Research Applications

Antifungal Activity

2-[6-(4-Methoxyphenyl)pyridazin-3-ylthio]-1-pyrrolidinylethan-1-one: derivatives have shown promising antifungal properties. In a study by Wu et al., novel pyridazine derivatives were synthesized from easily accessible starting materials. Some of these compounds displayed good antifungal activities against various fungi, including Gibberella zeae, Fusarium oxysporum, and Cytospora mandshurica . These findings suggest potential applications in crop protection and agriculture.

Inodilatory Properties

The pharmacophore of pyridazin-3(2H)-ones has been explored for cardiovascular applications. Specifically, 6-(4-methanesulfonamidophenyl)-2-phenyl-4,5-dihydropyridazin-3(2H)-one exhibited significant inodilatory properties and vasorelaxant activity in a nanomolar range . This suggests a potential role in cardiovascular drug development.

Bio-Based Aromatic N-Heterocycle

The fully bio-based aromatic N-heterocycle 6-(4-hydroxy-3-methoxyphenyl)pyridazin-3(2H)-one (GSPZ) was synthesized from guaiacol and succinic anhydride. This compound represents an interesting scaffold for further exploration in drug discovery and materials science .

Mechanism of Action

While the specific mechanism of action for this compound is not mentioned in the search results, pyridazin-3(2H)-one derivatives are known to have diverse pharmacological activities. They have been reported as antidiabetic, anticonvulsant, antiasthmatic, and antimicrobial agents .

Future Directions

Given the diverse pharmacological activities of pyridazin-3(2H)-one derivatives, this privileged skeleton should be extensively studied for therapeutic benefits . The easy functionalization of various ring positions makes them an attractive synthetic building block for designing and synthesis of new drugs .

properties

IUPAC Name

2-[6-(4-methoxyphenyl)pyridazin-3-yl]sulfanyl-1-pyrrolidin-1-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O2S/c1-22-14-6-4-13(5-7-14)15-8-9-16(19-18-15)23-12-17(21)20-10-2-3-11-20/h4-9H,2-3,10-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHYHUOPYAYZHQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN=C(C=C2)SCC(=O)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[6-(4-Methoxyphenyl)pyridazin-3-ylthio]-1-pyrrolidinylethan-1-one

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